molecular formula C17H17NO6 B11299496 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine

Cat. No.: B11299496
M. Wt: 331.32 g/mol
InChI Key: QNDKSKPSEAFZIH-UHFFFAOYSA-N
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Description

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine is a compound that combines the structural features of coumarins and amino acids. This unique combination results in a molecule with potential biological and pharmacological activities. Coumarins are known for their diverse biological activities, and the incorporation of amino acid residues can enhance these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine typically involves the following steps :

    Pechmann Condensation: The starting hydroxycoumarin is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid.

    Alkylation: The hydroxycoumarin is alkylated in acetone with ethylbromoacetate in the presence of potash to form an ethyl ester.

    Saponification: The ethyl ester is saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid.

    Activated Ester Formation: The acid is converted to an N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent.

    Condensation: The activated ester is condensed with the sodium salt of beta-alanine in aqueous dioxane at room temperature, followed by acidolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions can introduce different substituents, leading to new derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetone or dioxane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine has several scientific research applications :

    Chemistry: The compound is used as a building block for synthesizing new derivatives with potential biological activities.

    Biology: It is studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications, such as anti-inflammatory and neuroprotective effects.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways . The coumarin moiety can interact with various enzymes and receptors, potentially modulating their activity. The amino acid residue may enhance the compound’s ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives of coumarins, such as:

Uniqueness

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine is unique due to its specific combination of a coumarin moiety and an amino acid residue. This structure allows it to exhibit a range of biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

3-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C17H17NO6/c19-15(18-7-6-16(20)21)9-23-10-4-5-12-11-2-1-3-13(11)17(22)24-14(12)8-10/h4-5,8H,1-3,6-7,9H2,(H,18,19)(H,20,21)

InChI Key

QNDKSKPSEAFZIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCC(=O)O

Origin of Product

United States

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